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Endopeptidase L4

Cat. No.: B1576735
Attention: For research use only. Not for human or veterinary use.
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Description

Endopeptidase L4 is a proteolytic enzyme supplied for research applications. Endopeptidases are enzymes that cleave peptide bonds within a protein chain, unlike exopeptidases which cleave near the terminus. Different classes of endopeptidases exhibit specific cleavage sites and mechanisms; for example, asparagine endopeptidase (AEP) hydrolyzes substrates at the C-terminus of asparagine residues and is a cysteine protease , while prolyl endopeptidase (PEP) cleaves peptides at internal proline residues and is a serine protease . This reagent is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

bioactivity

Antibacterial

sequence

AVVNGVNYVGETTAA

Origin of Product

United States

Endopeptidase Activity and Expression in Specific Biological Contexts Involving L4 Designations

Endopeptidases Associated with Caenorhabditis elegans and Angiostrongylus cantonensis Larval Stage 4 (L4) Development

The L4 stage is a critical developmental period in many nematodes, characterized by significant growth and differentiation. Several endopeptidases have been identified as playing pivotal roles during this phase.

Presenilin Spe-4 Endopeptidase Activity During Spermatogenesis in L4 Stage

In the nematode Caenorhabditis elegans, the presenilin family member SPE-4 is integral to spermatogenesis, a process that occurs during the L4 stage in hermaphrodites. uniprot.org SPE-4 is a potential catalytic subunit of the gamma-secretase complex, an endoprotease that cleaves integral membrane proteins. uniprot.org Its expression is noted during the L4 stage, coinciding with sperm production. uniprot.org

SPE-4 is localized to the membranes of fibrous body-membranous organelles (FB-MOs), which are derived from the endoplasmic reticulum and Golgi apparatus. nih.gov These organelles are crucial for the asymmetric partitioning of cellular components during spermatogenesis. nih.gov In mutants lacking functional SPE-4, the morphogenesis of these FB-MO complexes is defective, leading to an arrest in spermatogenesis where four haploid nuclei remain within a common cytoplasm. nih.gov This indicates that the endopeptidase activity of SPE-4 is essential for the proper localization and partitioning of macromolecules required for the formation of functional spermatids. nih.gov Some mutations in the spe-4 gene can lead to premature spermatid activation, suggesting that SPE-4 also functions to inhibit this process until the appropriate developmental signal is received. researchgate.netnih.gov

Table 1: Research Findings on Presenilin Spe-4 in C. elegans

Aspect Finding Citation
Function Potential catalytic subunit of the gamma-secretase complex; essential for spermatid formation. uniprot.org
Developmental Stage Expressed during the L4 stage in hermaphrodites for spermatogenesis. uniprot.orgbiorxiv.org
Localization Resides in the membranes of fibrous body-membranous organelles (FB-MOs). nih.gov

| Mutant Phenotype | Defective FB-MO morphogenesis, arrest of spermatogenesis, and premature spermatid activation. | nih.govresearchgate.netnih.gov |

Cathepsin B-like Cysteine Protease (AcCBL1) in Angiostrongylus cantonensis L4 Larvae

A novel cathepsin B-like cysteine protease, designated AcCBL1, has been identified from a cDNA library of the fourth-stage larvae (L4) of the parasitic nematode Angiostrongylus cantonensis. nih.gov This enzyme exhibits protease activity and can hydrolyze host proteins such as hemoglobin and human IgG, particularly at an acidic pH. nih.gov

Expression of AcCBL1 is detected across various developmental stages, including L3, L4, and adult worms. nih.gov Western blot analysis has confirmed that AcCBL1 is an excretory/secretory product of L4 larvae in its mature protease form. nih.gov Immunolocalization studies have shown that AcCBL1 is primarily found in the intestine of L4 larvae. nih.gov These findings strongly suggest that AcCBL1 plays a significant role in the nutrition uptake of the parasite during the L4 stage by digesting host proteins. nih.gov

Table 2: Characteristics of AcCBL1 in A. cantonensis

Characteristic Description Citation
Enzyme Type Cathepsin B-like cysteine protease. nih.gov
Source Identified from a cDNA library of L4 larvae. nih.gov
Activity Hydrolyzes host proteins like hemoglobin and IgG at acidic pH. nih.gov
Expression Detected in L3, L4, and adult stages; secreted by L4 larvae. nih.gov
Localization Mainly in the intestine of L4 larvae. nih.gov

| Proposed Role | Nutrition uptake. | nih.gov |

Cathepsin Z-1 (cpz-1) Expression Patterns During L4 Molts

In C. elegans, the cathepsin Z-like cysteine protease, CPZ-1, plays a crucial role in the molting process, which is the shedding of the old cuticle to allow for growth between larval stages, including the transition from L4 to adult. nih.govuniprot.org The expression of the cpz-1 gene is cyclic during larval development and is found in various hypodermal cells. nih.gov

During molting, CPZ-1 protein is impressively present in both the new and old cuticles, particularly in the regions that are degraded before ecdysis (the shedding of the old cuticle). nih.gov This suggests that CPZ-1 functions as a proteolytic enzyme that directly degrades cuticular proteins or indirectly processes other essential proteins involved in molting. nih.gov Disruption of cpz-1 function leads to molting defects, where the old cuticle remains attached to the larva. researchgate.net This highlights the essential role of this endopeptidase in the successful completion of each molt, including the L4 molt. nih.govtandfonline.com

Asparaginyl Endopeptidase (Ac-AEP) Expression from L4 Life-Cycle Stage Onwards

An asparaginyl endopeptidase (Ac-AEP), also known as legumain, has been identified from a cDNA library of Angiostrongylus cantonensis. nih.gov While real-time quantitative PCR analysis revealed that Ac-AEP is most abundantly expressed in female adult worms, its expression is detected from the L4 life-cycle stage onwards. nih.govresearchgate.net This suggests a role for Ac-AEP in the later developmental and reproductive stages of the parasite. The proteolytic activity of the recombinant Ac-AEP was confirmed and shown to be inhibited by iodoacetamide (B48618). nih.govresearchgate.net

Damage-Induced Neuronal Endopeptidase (DINE/ECEL) in L4-L5 Dorsal Root Ganglia

Shifting focus from developmental processes to injury response, the L4 and L5 dorsal root ganglia (DRG) in mammals provide a context for understanding the role of specific endopeptidases in neuronal recovery.

Expression Profile and Up-regulation in Response to Neuronal Injury

Damage-induced neuronal endopeptidase (DINE), also known as endothelin-converting enzyme-like 1 (ECEL), is a metallopeptidase that is specifically expressed in neurons and is significantly upregulated in response to nerve injury. nih.govjneurosci.org Following sciatic nerve injury in rats, a substantial increase in DINE mRNA expression is observed in the small-sized neurons of the L4 and L5 DRG. nih.govnih.gov

The expression of DINE is enhanced by leukemia inhibitory factor (LIF) and by the deprivation of nerve growth factor (NGF), both of which are conditions associated with nerve injury. nih.govjneurosci.orgnih.gov Interestingly, the expression profile of DINE is very similar to that of the neuropeptide galanin, with over 80% of DINE mRNA-positive neurons also showing galanin immunoreactivity after nerve injury. nih.govjneurosci.org Given that both DINE and galanin are thought to have neuroprotective functions, their simultaneous induction suggests a coordinated molecular response aimed at promoting the survival and regeneration of injured sensory neurons. nih.govjneurosci.org

Table 3: DINE/ECEL Expression in Response to Neuronal Injury

Aspect Finding Citation
Enzyme Type Metallopeptidase. nih.gov
Expression Location Small-sized neurons of L4-L5 dorsal root ganglia after sciatic nerve injury. nih.govnih.gov
Upregulation Triggers Nerve injury, leukemia inhibitory factor (LIF), nerve growth factor (NGF) deprivation. nih.govjneurosci.orgnih.gov
Co-expression Highly co-localized with the neuropeptide galanin. nih.govjneurosci.org

| Proposed Function | Neuroprotection and support of injured sensory neurons. | nih.govjneurosci.org |

Regulation by Neurotrophic Factors and Cytokines

The expression of DINE is specifically regulated by certain neurotrophic factors and cytokines. In cultured DRG neurons, Leukemia Inhibitory Factor (LIF), a cytokine, has been shown to significantly increase DINE mRNA expression. jneurosci.org Conversely, other neurotrophic factors and cytokines such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Neurotrophin-3 (NT-3), Insulin-like Growth Factor (IGF), Ciliary Neurotrophic Factor (CNTF), and Interleukin-6 (IL-6) did not produce a significant change in DINE mRNA levels. jneurosci.org

Furthermore, the deprivation of Nerve Growth Factor (NGF) also leads to an enhancement of DINE mRNA expression, both in vitro and in vivo. jneurosci.org This suggests a negative regulatory role for NGF on DINE expression. jneurosci.org The regulation of DINE by both LIF and NGF deprivation mirrors the regulation of galanin, further strengthening the hypothesis of their coordinated role in the neuronal injury response. jneurosci.org The simultaneous induction of both DINE and galanin may provide a more robust protective mechanism for injured sensory neurons. jneurosci.org

Table 1: Regulation of DINE mRNA Expression by Various Factors in Cultured DRG Neurons

Factor Effect on DINE mRNA Expression
Leukemia Inhibitory Factor (LIF) Significant Increase
Nerve Growth Factor (NGF) Deprivation Enhanced Expression
Brain-Derived Neurotrophic Factor (BDNF) No Significant Change
Glial Cell Line-Derived Neurotrophic Factor (GDNF) No Significant Change
Neurotrophin-3 (NT-3) No Significant Change
Insulin-like Growth Factor (IGF) No Significant Change
Ciliary Neurotrophic Factor (CNTF) No Significant Change
Interleukin-6 (IL-6) No Significant Change

This table is generated based on data from reference jneurosci.org.

Activation of Antioxidant Enzymes via Proteolytic Activity

A key neuroprotective function of DINE is its ability to enhance the expression and activity of several antioxidant enzymes. jneurosci.orgjneurosci.org Specifically, DINE has been shown to activate Cu/Zn-superoxide dismutase (SOD), Mn-superoxide dismutase (Mn-SOD), and glutathione (B108866) peroxidase. jneurosci.orgnih.gov This activation is thought to occur through the proteolytic activity of DINE, although the precise molecular mechanism remains to be fully elucidated. nih.gov

The upregulation of these antioxidant enzymes is a critical defense mechanism for injured neurons, helping to mitigate the oxidative stress that is often induced by nerve damage. jneurosci.orgnih.gov By diminishing the impact of oxidative stress, DINE contributes to preventing neuronal death. nih.gov For instance, the expression of DINE in COS cells has been demonstrated to partially inhibit apoptosis induced by C2-ceramide, likely due to this activation of antioxidant enzymes. nih.gov This suggests that DINE-mediated activation of the antioxidant machinery is a vital component of the intrinsic self-protection mechanisms of neurons against injury-induced cell death. nih.gov

Table 2: Antioxidant Enzymes Activated by DINE

Enzyme
Cu/Zn-superoxide dismutase (SOD)
Mn-superoxide dismutase (Mn-SOD)
Glutathione peroxidase

This table is generated based on data from references jneurosci.orgjneurosci.orgnih.gov.

Structural and Mechanistic Aspects Involving L4 Designations in Endopeptidases

Role of Variable Loops (L1-L4) in Endopeptidase Structure and Substrate Specificity

Endopeptidases, particularly those in the M23 family, possess a conserved structural core. However, the specificity of these enzymes is largely determined by a series of variable loops, designated L1 through L4, which shape the active site groove.

Architecture of Active Grooves in D,L-Endopeptidases (e.g., EnpA from Enterococcus faecalis)

D,L-endopeptidases, such as EnpA from Enterococcus faecalis, are characterized by a deep and narrow substrate-binding groove. researchgate.netnih.gov The architecture of this groove is primarily defined by four variable loops (L1-L4) that create its walls. researchgate.netnih.gov These loops sit atop a conserved β-sheet core that forms the rigid floor of the groove. researchgate.netnih.gov The specific arrangement and composition of these loops dictate the shape and chemical environment of the active site, thereby determining the enzyme's substrate specificity. nih.gov

In the case of EnpA, a D,L-endopeptidase that cleaves the peptide bond between the stem peptide and the cross-bridge in peptidoglycan, the active groove is particularly suited for peptides with short side chains or those with alternating L- and D-isomers. researchgate.netnih.govdntb.gov.ua This is because the bottom of the groove interacts with the main chain of the substrate, while the side chains protrude towards the opening of the groove. researchgate.netnih.gov The variable loops L1 and L3, in particular, contribute to forming this deep and narrow binding cleft. researchgate.net While loops L1, L2, and L3 are involved in forming the walls of the binding groove, loop 4 in EnpA is positioned closer to the protein core and does not directly participate in creating the groove. researchgate.net

Table 1: Structural Features of the Active Groove in EnpA D,L-Endopeptidase
Structural ComponentRole in Active Groove Architecture
Conserved β-sheet core Forms the rigid bottom of the substrate-binding groove. researchgate.netnih.gov
Variable Loops (L1-L4) Create the walls of the negatively charged binding groove. researchgate.netnih.gov
Loop 1 (L1) Contributes to the formation of the deep and narrow binding cleft. researchgate.net
Loop 2 (L2) Forms part of the walls of the substrate-binding groove. researchgate.net
Loop 3 (L3) Along with L1, creates the deep and narrow binding groove. researchgate.net
Loop 4 (L4) Positioned close to the protein core, not directly forming the groove in EnpA. researchgate.net

Influence of Loop Conformation on Catalytic Efficiency

The conformation and flexibility of the loops surrounding the active site have a significant impact on an endopeptidase's catalytic efficiency. The dynamic nature of these loops can influence both substrate binding and the catalytic steps of the enzymatic reaction. acs.orgnih.gov

For instance, in human cathepsin B, the removal of an "occluding loop" through site-directed mutagenesis leads to a dramatic increase in its endopeptidase activity. nih.gov This suggests that the loop's flexibility is a key determinant of catalytic efficiency, possibly by moving to accommodate the binding of an endopeptidase substrate. nih.gov Similarly, in a GH5 processive endoglucanase, mutations that induced a swing in a specific loop (loop 230–241) resulted in an 8.5-fold increase in catalytic efficiency. acs.org This conformational change was shown to affect enzyme-substrate affinity and recognition. acs.org

The flexibility of these loops is not uniform. In β-glucosidase, for example, loops L1, L2, and L4 exhibit a rigid conformation, while the L3 loop is more flexible. mdpi.com This flexibility in the L3 loop can induce changes in the charge and shape of the entrance to the substrate-binding pocket. mdpi.com In protein tyrosine phosphatases, the "WPD-loop" undergoes a significant conformational change of about 10 Å upon substrate binding, moving from an inactive "open" state to a catalytically active "closed" state. acs.org The dynamics of this loop, along with adjacent loops like the "E-loop," are crucial for catalytic activity. acs.org

Allosteric Regulation Through Loop Dynamics (e.g., CRISPR-associated Endopeptidase)

The dynamic nature of active site loops also provides a mechanism for allosteric regulation, where binding at a distal site influences the catalytic activity. nih.govacs.org This regulation is often mediated by changes in the conformational ensemble of the enzyme. acs.org

A notable example is the CRISPR-associated endopeptidase, Csx29. nih.gov In this enzyme, the catalytic cysteine is located within a loop designated L4. nih.gov The activity of Csx29 is allosterically regulated by the binding of a target RNA. researchgate.net This binding event triggers a conformational change that reorganizes the catalytic residues, including those in the L4 loop, into an active state. researchgate.net This mechanism of allosteric activation via loop rearrangement is also observed in other enzyme families, such as eukaryotic caspases, where the conformation of the L4 loop containing the catalytic cysteine is thought to regulate their activity. nih.gov

Ribosomal Protein L4 (RpL4) as a Regulator or Target in Protein Turnover

Separate from the structural loop in endopeptidases, Ribosomal Protein L4 (RpL4) is a component of the large 60S ribosomal subunit that also plays significant extraribosomal roles in regulating protein synthesis and degradation. nih.govproteinatlas.org

Interaction with Cellular Degradation Machinery Components

RpL4 is involved in a quality control mechanism that prevents the accumulation of excess, unassembled ribosomal proteins. When not incorporated into a ribosome, free RpL4 is recognized and targeted for degradation by the proteasome. caltech.edu This process is mediated by specific chaperone proteins.

In yeast, the assembly chaperone Acl4 binds to newly synthesized RpL4 as it emerges from the ribosome. eurekalert.org This binding protects RpL4 from the cellular degradation machinery and facilitates its transport into the nucleus for assembly into new ribosomes. caltech.edueurekalert.org The interaction between Acl4 and the extended loop of RpL4 is highly specific and sequesters a significant portion of the exposed residues of RpL4. caltech.edu In the absence of Acl4, unassembled RpL4 is ubiquitinated by the E3 ubiquitin ligase Tom1 and subsequently degraded by the proteasome. caltech.edu

This chaperone-mediated protection and transport system ensures a coordinated assembly of ribosomal proteins and prevents the accumulation of potentially toxic, unassembled components. nih.gov The Ccr4-Not complex is another key player in this regulatory network, where it is implicated in the negative regulation of RPL4 mRNA levels when the dedicated chaperone Acl4 is limited. elifesciences.org

Table 2: Key Proteins Interacting with RpL4 in Protein Turnover
Interacting ProteinOrganismFunction
Acl4 (Assembly chaperone of L4) YeastBinds to nascent RpL4, protects it from degradation, and facilitates its nuclear import for ribosome assembly. caltech.edueurekalert.org
Kap104 YeastNuclear transport factor that, together with Acl4, forms a complex to transport RpL4 into the nucleus. caltech.edu
Tom1 YeastE3 ubiquitin ligase that ubiquitinates unassembled RpL4 in the absence of Acl4, targeting it for degradation. caltech.edu
Ccr4-Not complex YeastInvolved in the negative regulation of RPL4 mRNA levels, particularly when Acl4 is limited. elifesciences.org

Regulation of Ribonuclease E Activity by Ribosomal Protein L4

In Escherichia coli, the ribosomal protein L4 has a distinct extraribosomal function in regulating RNA degradation by interacting with Ribonuclease E (RNase E). pnas.orgresearchgate.net RNase E is a key enzyme in the RNA degradosome, a multi-protein complex responsible for mRNA turnover. pnas.org

L4 directly interacts with the C-terminal region of RNase E, outside of its catalytic domain. pnas.orgnih.gov This interaction is independent of RNA and inhibits the endoribonucleolytic activity of RNase E. pnas.org By inhibiting RNase E, L4 can stabilize specific mRNAs, particularly those involved in stress responses, leading to an increase in their half-lives and the subsequent production of stress-induced proteins. researchgate.netnih.gov

This regulatory role of L4 on RNase E is multifaceted. While it generally stabilizes certain transcripts, it can also fine-tune the protein levels of specific genes. For example, L4 was found to increase the mRNA levels of tnaA (encoding tryptophanase) by inhibiting RNase E, but it simultaneously decreased the TnaA protein levels by binding to the transcribed spacer RNA and downregulating translation. asm.orgasm.org This demonstrates that L4 can act as both a post-transcriptional and a translational regulator. asm.org The interaction of L4 with RNase E is thought to be a mechanism that allows bacteria to adapt to adverse environmental conditions by modulating the stability of key transcripts. researchgate.netresearchgate.net

Advanced Methodologies for Endopeptidase Research

Biochemical and Enzymological Assays for Activity Determination

To characterize the enzymatic properties of an endopeptidase, a variety of biochemical assays are employed. These assays are crucial for determining the enzyme's specific activity, substrate preferences, and kinetic parameters.

Commonly, these assays utilize synthetic peptide substrates that are modified with a reporter group, such as a fluorophore or a chromophore. thermofisher.com Upon cleavage of the peptide bond by the endopeptidase, the reporter molecule is released, leading to a detectable change in fluorescence or absorbance. For instance, substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC) are widely used. thermofisher.com The cleavage of the peptide-AMC amide bond releases the blue-fluorescent AMC, which can be quantified to measure enzyme activity. thermofisher.com

Another approach involves the use of Förster resonance energy transfer (FRET) substrates. In these substrates, a fluorophore and a quencher are positioned on opposite sides of the cleavage site. In the intact peptide, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Radiometric assays offer high sensitivity for detecting endopeptidase activity. nih.gov These assays use a radiolabeled peptide substrate, and the activity is measured by the release of a radioactive fragment. nih.gov The cleaved fragments can then be separated by techniques like high-performance liquid chromatography (HPLC) to identify the precise cleavage site. nih.gov

Enzyme-linked immunosorbent assays (ELISA) can also be adapted to measure endopeptidase activity. researchgate.netmybiosource.com These assays often involve an antibody that specifically recognizes the newly exposed N-terminus or C-terminus of the cleaved substrate. researchgate.net

The choice of assay depends on the specific research question, the required sensitivity, and the available instrumentation. The table below summarizes various assay types and their principles.

Assay Type Principle Detection Method Key Advantages
Chromogenic Cleavage of a peptide substrate releases a chromophore.Spectrophotometry (Absorbance)Simple, cost-effective.
Fluorogenic Cleavage of a peptide substrate releases a fluorophore (e.g., AMC).Fluorometry (Fluorescence)High sensitivity. thermofisher.com
FRET-based Cleavage of a FRET-labeled peptide separates a fluorophore and a quencher, leading to increased fluorescence.Fluorometry (Fluorescence)Continuous monitoring of activity.
Radiometric Cleavage of a radiolabeled peptide releases a radioactive fragment.Scintillation counting, HPLCVery high sensitivity, allows for cleavage site identification. nih.gov
ELISA-based An antibody detects the new terminus generated by cleavage.Colorimetric or chemiluminescent detectionHigh specificity. researchgate.netmybiosource.com
LC-MS-based Direct detection and quantification of cleavage products by liquid chromatography-mass spectrometry.Mass SpectrometryProvides detailed information on cleavage specificity and kinetics. rsc.orgresearchgate.net

Mass Spectrometry-Based Peptide Mapping Techniques Utilizing Lysyl Endopeptidase (Lys-C)

Mass spectrometry (MS) is an indispensable tool in proteomics and the study of endopeptidases. bio.tools Peptide mapping, which involves the enzymatic digestion of a protein followed by MS analysis of the resulting peptides, is a cornerstone of this approach. nih.govpreprints.org

Lysyl endopeptidase (Lys-C) is a protease that specifically cleaves at the C-terminal side of lysine (B10760008) residues. serva.deneb.com This high specificity makes it extremely valuable for protein identification and sequence analysis. serva.de When a protein is digested with Lys-C, it generates a predictable set of peptides that can be analyzed by mass spectrometry. The masses of these peptides are then compared against a database of known protein sequences to identify the protein.

Some proteins are inherently resistant to proteolysis due to their compact, stable structures. To overcome this challenge, digestion protocols must be optimized. This can involve several strategies:

Denaturation: Using denaturants such as urea (B33335) or guanidine (B92328) hydrochloride can unfold the protein, making it more accessible to the protease. promega.comnih.gov Lys-C is notably robust and remains active in high concentrations of urea (up to 8M), making it ideal for digesting resistant proteins. promega.combiorxiv.org

Reduction and Alkylation: Disulfide bonds can be broken using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by alkylation with iodoacetamide (B48618) (IAM) to prevent them from reforming. promega.com This further linearizes the protein for more efficient digestion.

Use of Surfactants: Mass spectrometry-compatible surfactants can aid in solubilizing and denaturing proteins, particularly hydrophobic ones, to enhance proteolytic efficiency. nih.gov

Enzyme-to-Substrate Ratio and Incubation Time: Optimizing the ratio of protease to the target protein and adjusting the digestion time can significantly impact the completeness of the digestion. promega.comresearchgate.net

The following table outlines a typical workflow for optimizing Lys-C digestion of a proteolytically resistant protein.

Step Procedure Purpose
1. Denaturation Resuspend protein in a buffer containing a denaturant (e.g., 8M urea). promega.comUnfold the protein to expose cleavage sites.
2. Reduction Add a reducing agent (e.g., TCEP or DTT) and incubate. promega.comBreak disulfide bonds.
3. Alkylation Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark. promega.comPermanently block cysteine residues to prevent disulfide bond reformation.
4. Initial Digestion Add Lys-C and incubate. Lys-C is active in high urea concentrations. promega.comInitial cleavage at lysine residues in the denatured protein.
5. Dilution Dilute the reaction to lower the denaturant concentration if a second protease (e.g., trypsin) is to be added. promega.comCreate conditions suitable for the second protease.
6. Secondary Digestion (Optional) Add a second protease like trypsin and continue incubation. promega.compromegaconnections.comAchieve more complete digestion and generate a wider range of peptides.
7. Quenching and Cleanup Stop the reaction with an acid (e.g., formic acid or trifluoroacetic acid) and desalt the peptides before MS analysis. promega.comPrepare the sample for mass spectrometry.

Comprehensive Protein and Peptide Identification

Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography)

Determining the three-dimensional structure of an endopeptidase is crucial for understanding its mechanism of action, substrate specificity, and for designing specific inhibitors. The two primary techniques for high-resolution structural determination are X-ray crystallography and cryo-electron microscopy (cryo-EM). researchgate.netnih.govpeakproteins.com

X-ray crystallography has historically been the dominant method for determining atomic-resolution structures of proteins. peakproteins.comjeolusa.com The process involves crystallizing the purified protein and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be built. jeolusa.com

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large, flexible, or multi-protein complexes that are difficult to crystallize. creative-biostructure.comnanoimagingservices.comcreative-biostructure.com In cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice, and then imaged using a transmission electron microscope. peakproteins.com Thousands of images of individual protein particles are then computationally averaged and reconstructed to generate a 3D structure. conceptlifesciences.com

Both techniques have their strengths and can often be used in a complementary manner. researchgate.netnih.govcreative-biostructure.com For instance, a lower-resolution cryo-EM map of a large complex can be combined with high-resolution crystal structures of its individual components to build a complete atomic model. nih.govjeolusa.com

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography X-ray diffraction from a protein crystal. jeolusa.comHigh-purity, well-ordered crystals.Can achieve very high (atomic) resolution. criver.comCrystallization can be a major bottleneck; may not represent the native conformation in solution. jeolusa.com
Cryo-EM 3D reconstruction from 2D images of vitrified particles. peakproteins.comHigh-purity, homogenous sample in solution.Can study large, flexible complexes in a near-native state; does not require crystallization. creative-biostructure.comnanoimagingservices.comcreative-biostructure.comResolution can be lower for smaller proteins; computationally intensive. nanoimagingservices.comcriver.com

Computational and Bioinformatics Analyses

Computational and bioinformatics tools are essential for analyzing endopeptidase sequences and structures, predicting their function, and understanding their evolutionary relationships. csic.esresearchgate.net

The amino acid sequence of a newly identified endopeptidase like L4 can provide a wealth of information through comparative analysis with known proteins.

Sequence Homology: Tools like BLAST (Basic Local Alignment Search Tool) can be used to search sequence databases for homologous proteins. mdpi.com The degree of sequence similarity to other known proteases can suggest its family, potential catalytic mechanism, and substrate specificity.

Domain Architecture: Proteins are often composed of distinct functional units called domains. Analyzing the domain architecture of an endopeptidase can reveal its constituent parts and provide clues about its function and regulation. nih.govnih.govebi.ac.uk For example, in addition to the catalytic peptidase domain, an endopeptidase might contain regulatory domains or domains that mediate interactions with other proteins. Databases like Pfam and SMART are used to identify and annotate these domains within a protein sequence. A study on a prolyl oligopeptidase from Shewanella woodyi, for instance, used computational methods to analyze its propeller and hydrolase domains to understand its substrate-gating mechanism. nih.gov

Bioinformatics tools like PeptideCutter and PoPS can predict potential cleavage sites within a substrate sequence for a given protease, which can be invaluable for designing experiments to confirm its specificity. expasy.orgresearchgate.net More advanced tools like iProt-Sub use machine learning to predict protease-specific substrates and their cleavage sites with greater accuracy. nih.gov

Phylogenetic Analysis of Endopeptidase Families and Clans

Phylogenetic analysis, which studies the evolutionary relationships between biological entities, is a cornerstone in classifying peptidases. By comparing the amino acid sequences of enzymes, researchers can infer their evolutionary history, grouping them into families and clans. A family consists of enzymes that share a clear evolutionary relationship, usually evident from sequence similarity. A clan, a higher level of classification, groups together families that may have low sequence similarity but are believed to be evolutionarily related due to similarities in their tertiary structures and the order of catalytic residues in their polypeptide chains. asm.orgomu.edu.tr

The designation "Endopeptidase L4" can refer to distinct enzymes from different organisms, and their phylogenetic placement clarifies their relationships. For instance, in the bacterium Lysobacter sp. strain XL1, this compound is identified as a lytic enzyme alongside Endopeptidases L1 and L5. asm.org Inhibition data have categorized these enzymes as serine proteases. asm.orgnih.gov Further phylogenetic analysis based on the amino acid sequences of homologous mature enzymes, such as AlpA (L1) and AlpB (L5), places them within the S1E family of serine peptidases, which belongs to the PA(S) clan. nih.gov This classification connects them to a broad group of enzymes with similar structural folds and catalytic mechanisms.

In a different biological context, a human kallikrein-related peptidase has been designated KLK-L4. researchgate.net Kallikreins are a subgroup of secreted serine proteases involved in processing polypeptide precursors. researchgate.net Phylogenetic tree analysis demonstrates that KLK-L4 clusters together with hK14 and zyme, separating them from classical kallikreins like hK1 and hK2. This suggests that this group of genes likely evolved from a common ancestral gene through duplication events. researchgate.net

The table below summarizes the phylogenetic classification for these distinct "L4" endopeptidases.

Enzyme DesignationOrganism/SourcePeptidase FamilyPeptidase Clan
This compound Lysobacter sp. strain XL1S1E (Serine Peptidase)PA(S)
KLK-L4 HumanS1 (Serine Peptidase)PA(S)

This table illustrates the phylogenetic classification of different enzymes referred to as L4 endopeptidase based on sequence and structural homology.

Prediction of Substrate Specificity and Functional Similarities

Predicting the substrate specificity of an endopeptidase is critical to understanding its biological function. Advanced methodologies often leverage phylogenetic data, as enzymes that are closely related evolutionarily are more likely to share functional characteristics, including the types of peptide bonds they cleave. nih.gov

In the case of human KLK-L4, its phylogenetic clustering with other kallikrein-related peptidases provides a basis for predicting its function. researchgate.net Kallikreins act as serine proteases that are highly specific, often cleaving proproteins at sites of paired basic amino acids to produce mature, active proteins. uniprot.org Therefore, it is predicted that KLK-L4 shares this functional role, participating in a proteolytic cascade that regulates various physiological processes. The relationships revealed in phylogenetic trees can suggest that smaller subgroups share cleavage specificity and substrates. nih.gov

The structural basis for substrate specificity is determined by the architecture of the enzyme's active site and its flanking substrate-binding pockets. researchgate.net In some peptidase families, such as the M23 metallopeptidases, variable loops (designated L1, L2, L3, L4, etc.) that are not part of the conserved catalytic core determine the shape and accessibility of the substrate-binding groove. researchgate.net The specific arrangement of these loops dictates the enzyme's preference for certain amino acid sequences in its substrates. researchgate.net While this "L4" refers to a structural loop and not the enzyme itself, the principle applies broadly: computational modeling of these structural features, informed by phylogenetic relationships, is a key strategy for predicting functional similarities and substrate preferences.

The table below outlines the predicted specificity and function for different L4 endopeptidases based on their phylogenetic context.

Enzyme DesignationPredicted Substrate TypePredicted FunctionBasis for Prediction
This compound (Lysobacter)Bacterial PeptidoglycanBacteriolysisPhylogenetic relation to lytic endopeptidases L1 and L5. asm.orgnih.gov
KLK-L4 (Human)ProproteinsPost-translational processingPhylogenetic clustering with kallikrein-related peptidases. researchgate.net

This table provides a summary of the predicted functions and substrate types for L4 endopeptidases from different sources, derived from their phylogenetic classification.

Future Directions in Endopeptidase L4 Research

Elucidation of Undefined Endogenous Substrates

A primary challenge in understanding the full physiological significance of Endopeptidase L4 lies in identifying its complete repertoire of endogenous substrates. While several neuropeptides, including neurotensin, bradykinin, and angiotensin II, are known to be cleaved by this enzyme, many of its natural substrates within the cell remain undefined. researchgate.netnih.gov

The substrate specificity of neurolysin is dictated by a deep, narrow channel that limits access to the active site, restricting its action to small peptides, typically those with 17 or fewer amino acids. wikipedia.orgebi.ac.uknih.gov This structural feature accounts for its specialization in processing bioactive peptides without bulky secondary or tertiary structures. researchgate.netnih.gov

Future research will likely employ advanced proteomics and peptidomics approaches to identify novel endogenous substrates in various tissues and cellular compartments. Techniques such as using catalytically inactive forms of the enzyme to trap and identify binding partners have already proven successful in identifying new peptide substrates, including hemoglobin-derived peptides like hemopressin. nih.gov A systematic exploration of the intracellular peptidome in different physiological and pathological states will be crucial to unraveling the full spectrum of neurolysin's functions.

Exploration of Novel Regulatory Mechanisms

The activity of this compound is tightly regulated, and a deeper understanding of these mechanisms is essential. Research has shown that neurolysin expression and activity can be upregulated in response to events like ischemic stroke, suggesting a compensatory protective mechanism. nih.govnih.gov This upregulation appears to involve the translocation of cytosolic neurolysin to membranes and mitochondria rather than being solely transcriptionally or translationally controlled. nih.gov

Future investigations should focus on several key areas of regulation:

Post-translational Modifications: Exploring how modifications such as phosphorylation, glycosylation, or ubiquitination might influence neurolysin's activity, stability, and subcellular localization.

Allosteric Regulation: The discovery of allosteric enhancers and inhibitors of neurolysin opens up new avenues for therapeutic intervention. google.comnih.gov Further research is needed to identify endogenous allosteric modulators and to design synthetic molecules with high specificity and potency. google.com

Protein-Protein Interactions: Identifying proteins that interact with neurolysin could reveal novel regulatory pathways. These interactions may modulate its catalytic activity or recruit it to specific cellular locations to act on localized substrates. researchgate.net

Subcellular Localization: Neurolysin is found in the cytosol, mitochondria, and associated with the plasma membrane. researchgate.net Understanding the signals and mechanisms that govern its distribution is critical to understanding its diverse functions in different cellular contexts.

Advanced Structural Studies for Rational Enzyme Design

The crystal structure of neurolysin has provided significant insights into its substrate specificity and catalytic mechanism. researchgate.netnih.govresearchgate.net The enzyme possesses a large interior cavity with a constricted active site, which accommodates diverse peptide sequences with minimal structural changes. researchgate.netosti.gov This structural flexibility allows it to cleave a variety of substrates. nih.gov

Advanced structural studies are pivotal for the rational design of specific modulators of neurolysin activity. Future research in this area will likely involve:

High-Resolution Crystallography: Obtaining crystal structures of neurolysin in complex with a wider range of substrates and inhibitors will provide a more detailed map of the active site and allosteric sites. researchgate.netosti.gov This information is crucial for designing highly selective drugs. nih.govfrontiersin.org

Computational Modeling and Simulation: Molecular dynamics simulations can complement structural data by providing insights into the dynamic nature of the enzyme and its interactions with substrates and modulators. google.com These computational approaches can aid in predicting the effects of mutations and in the virtual screening of potential drug candidates. nih.gov

Protein Engineering: By making specific mutations in the enzyme, researchers can probe the roles of individual amino acid residues in substrate recognition and catalysis. frontiersin.org This knowledge can be used to engineer enzymes with altered substrate specificities or enhanced catalytic activity for specific applications.

Integration of Omics Data for Systems-Level Understanding

To fully appreciate the role of this compound in complex biological processes, it is essential to move beyond single-gene or single-pathway analyses and adopt a systems-level approach. nih.gov The integration of various "omics" data, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular networks in which neurolysin operates. nih.govembopress.org

Future research should focus on:

Multi-Omics Profiling: Performing comprehensive omics analyses in models where neurolysin expression or activity is altered (e.g., knockout or overexpressing animals) can reveal downstream effects on gene expression, protein levels, and metabolic pathways. mdpi.comuni-koeln.de

Network Biology: Constructing and analyzing protein-protein interaction networks and metabolic pathways involving neurolysin and its substrates will help to identify key regulatory hubs and functional modules. nih.gov

Genotype-Phenotype Correlations: Integrating omics data with phenotypic information from disease models can help to elucidate the causal role of neurolysin in various pathologies and identify potential biomarkers. mdpi.com For instance, transcriptomic analysis of specific neuronal populations can provide insights into their connectivity and potential roles in diseases like obesity and diabetes. unil.ch

By pursuing these future directions, the scientific community can expect to gain a more profound understanding of the multifaceted roles of this compound in health and disease, paving the way for the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining Endopeptidase L4 activity in vitro?

  • Methodological Answer : Use fluorometric or colorimetric assays with synthetic peptide substrates containing cleavage motifs specific to Endopeptidase L3. For example, a standard protocol involves incubating the enzyme with a quenched fluorescent substrate (e.g., MCA-labeled peptides) in 50 mM Tris buffer (pH 7.5) at 25°C for 30 minutes. Measure fluorescence intensity (excitation 380 nm, emission 460 nm) to quantify activity .
  • Key Parameters :

SubstrateBuffer ConditionsDetection MethodSpecific Activity (pmol/min/µg)
Z-Gly-Pro-AMC50 mM Tris, pH 7.5Fluorometry≥12

Q. How can researchers confirm the purity of recombinant this compound for functional studies?

  • Methodological Answer : Perform SDS-PAGE under reducing conditions and quantify purity using densitometry (>90% purity required for reproducible assays). Validate via mass spectrometry to confirm molecular weight and absence of truncated forms. For activity validation, combine with kinetic assays using known substrates .

Q. What structural features of this compound are critical for substrate specificity?

  • Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) based on conserved catalytic domains in the prolyl endopeptidase family. Mutate key residues (e.g., catalytic triad Ser/His/Asp) via site-directed mutagenesis and assess cleavage efficiency using wild-type vs. mutant enzymes .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound substrate affinity across studies?

  • Methodological Answer :

Standardize assay conditions : Ensure uniform buffer pH, ionic strength, and temperature (e.g., 50 mM Tris, pH 7.5, 25°C ).

Validate substrates : Use mass spectrometry to confirm cleavage sites and rule off-target effects.

Control for enzyme isoforms : Perform western blotting or isoform-specific activity assays to exclude cross-reactivity .

Q. What computational strategies are effective for optimizing this compound inhibitors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use the cationic dummy atom approach to model zinc coordination in the active site. Simulate inhibitor-enzyme interactions over 100+ ns trajectories to identify binding hotspots .
  • Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., hydroxyls) to enhance hydrogen bonding. Test analogs via kinetic assays (e.g., Ki improvements from 762.4 mM to 3.86 mM ).

Q. How do in vivo models for this compound studies differ from in vitro approaches, and what ethical considerations apply?

  • Methodological Answer :

  • In Vivo Models : Use transgenic mice with tissue-specific overexpression or knockout of this compound. Monitor physiological effects (e.g., metabolic or neurological phenotypes) via histopathology or behavioral assays.
  • Ethical Compliance : Follow NIH/ARRIVE guidelines for animal welfare. Document ethical approval (e.g., IACUC protocol number) and justify sample sizes statistically .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound inhibition studies?

  • Methodological Answer :

  • Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression (e.g., GraphPad Prism).
  • Report IC50 values with 95% confidence intervals. For small datasets, use non-parametric tests (e.g., Mann-Whitney U) .

Data Contradiction and Reproducibility

Q. Why might this compound activity vary between batches of recombinant protein, and how can this be mitigated?

  • Methodological Answer :

  • Source Variability : Use a single expression system (e.g., E. coli BL21) and purification protocol (e.g., His-tag affinity chromatography).
  • Quality Control : Include a reference standard in every assay batch. Publish raw data (e.g., SDS-PAGE gels, kinetic curves) in supplementary materials .

Q. How can researchers ensure reproducibility when sharing this compound protocols?

  • Methodological Answer :

  • Documentation : Specify exact reagent sources (e.g., Sigma-Aldtrych Cat#), equipment settings (e.g., centrifuge RPM), and software versions (e.g., PyMOL 2.5).
  • Data Deposition : Upload protocols to repositories like Protocols.io and cite them using DOIs .

Methodological Tables

Table 1 : Key Assay Parameters for this compound Activity

ParameterOptimal ValueEvidence Source
pH7.5
Temperature25°C
SubstrateZ-Gly-Pro-AMC
Inhibition Assay Duration30 min

Table 2 : Common Pitfalls in this compound Research

PitfallSolution
Batch-to-batch variabilityStandardize expression/purification
Off-target substrate cleavageValidate via mass spectrometry
Ethical non-complianceAdhere to ARRIVE guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.